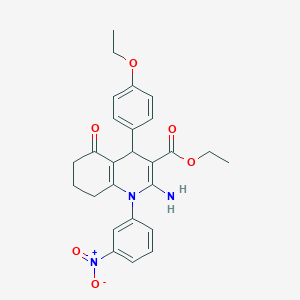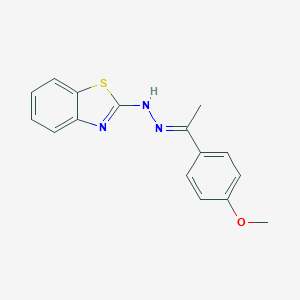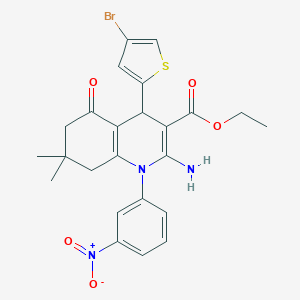![molecular formula C21H21NO2 B393322 10-CYCLOPENTYLIDEN-4-(2-METHYLPHENYL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE](/img/structure/B393322.png)
10-CYCLOPENTYLIDEN-4-(2-METHYLPHENYL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is known for its potential biological activities and has been the subject of various scientific studies. Its molecular formula is C21H21NO2, and it has a molecular weight of 319.4 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves a multi-step process. One common method starts with the Diels-Alder reaction of furan and furan-2,5-dione, followed by treatment with hydrazine (80% aqueous solution) . The resulting compound undergoes acylation reactions to form the final product. The reaction conditions often include heating under reflux with acetic anhydride and subsequent purification through column chromatography using a chloroform/methanol eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity through advanced purification techniques, would apply.
化学反应分析
Types of Reactions
10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the aza and cyclopentylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
科学研究应用
10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi.
Medicine: Research indicates its potential antitumor properties, making it a candidate for cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers.
作用机制
The mechanism of action of 10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .
相似化合物的比较
Similar Compounds
- 4-OCTYLOXY-10-OXA-4-AZA-TRICYCLO[5.2.1.02,6]DEC-8-ENE-3,5-DIONE : This compound has a similar tricyclic structure but with different substituents, leading to distinct biological activities .
- BENZOIC ACID 3,5-DIOXO-10-OXA-4-AZA-TRICYCLO[5.2.1.02,6]DEC-8-EN-4-YL ESTER : Another related compound with variations in the functional groups, affecting its chemical reactivity and applications .
Uniqueness
10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione stands out due to its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties. Its potential as an antimicrobial and antitumor agent highlights its significance in scientific research .
属性
分子式 |
C21H21NO2 |
|---|---|
分子量 |
319.4g/mol |
IUPAC 名称 |
10-cyclopentylidene-4-(2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C21H21NO2/c1-12-6-2-5-9-16(12)22-20(23)18-14-10-11-15(19(18)21(22)24)17(14)13-7-3-4-8-13/h2,5-6,9-11,14-15,18-19H,3-4,7-8H2,1H3 |
InChI 键 |
OMWHWNXMGRTOLH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5 |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3-nitrobenzoate](/img/structure/B393241.png)
![2-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393242.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393243.png)

![N-(4-fluorophenyl)-2-({6-[(2-hydroxy-5-iodobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetamide](/img/structure/B393247.png)

![2-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B393250.png)
![4-Fluorobenzaldehyde [4-(2,3-dimethylanilino)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393251.png)
![1,3-Bis[(2-chlorophenyl)methyl]-5-morpholin-4-yl-6-nitrobenzimidazol-2-one](/img/structure/B393252.png)
![2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol](/img/structure/B393254.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B393257.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393258.png)
![5-(4-ethoxy-3-iodo-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393259.png)
